Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzoate ester. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid, to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution Products: Various substituted benzoates.
Reduction Products: 2,6-dichloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation Products: 2,6-dichloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- 2,6-dichloro-4-(trifluoromethyl)pyridine
- 6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimidin-4-one
Comparison: Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate is unique due to the combination of chlorine and trifluoromethyl groups on the benzoate ester. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLQLMCYXNLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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